molecular formula C16H17NO5S B2692999 2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 1018058-22-4

2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2692999
CAS No.: 1018058-22-4
M. Wt: 335.37
InChI Key: JQZAEHFZZLWYKA-UHFFFAOYSA-N
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Description

2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-based benzoic acid derivative of interest in medicinal chemistry research. Sulfonamides are a prominent class of compounds in pharmaceutical development due to their stability and tolerance in humans, and are known for a wide spectrum of biological activities . These activities have historically included antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory effects, with the molecular architecture serving as a key component in several commercial drugs and enzyme inhibitors . Related sulfonamide-benzoic acid compounds have been synthesized and investigated as potential inhibitors of enzymes like lipoxygenase, suggesting a potential research pathway for inflammatory conditions . Furthermore, recent research into novel 3-sulfonamido benzoic acid derivatives has identified them as promising P2Y14 receptor antagonists for the study of acute lung injury, highlighting the ongoing relevance of this chemical class in developing new therapeutic agents for inflammatory diseases . The crystal structures of analogous compounds often feature characteristic hydrogen-bonded dimers, which can be a point of study in crystallography and materials science . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-22-15-9-8-12(10-11(15)2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZAEHFZZLWYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and 2-aminobenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration, followed by washing with water and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the substituents introduced.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the reaction of sulfonyl chlorides with amino acids or their derivatives. The synthesis typically involves:

  • Step 1 : Formation of the sulfonamide by reacting 4-Ethoxy-3-methylphenylsulfonyl chloride with an appropriate amine.
  • Step 2 : Coupling the sulfonamide with benzoic acid derivatives to yield the final product.

The chemical structure can be represented as follows:

C15H15NO5S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_5\text{S}

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis25
Klebsiella pneumoniae100

Antioxidant Properties

Antioxidant activities of sulfonamide derivatives have also been explored. These compounds can scavenge free radicals, thereby potentially mitigating oxidative stress in biological systems. In vitro studies indicate that these compounds can effectively reduce superoxide and hydroxyl radical levels .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among sulfonamide derivatives. Research indicates that similar compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and inflammatory bowel disease.

Drug Development

Given its biological activities, this compound can serve as a lead compound in drug development processes aimed at creating new antimicrobial or anti-inflammatory agents.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of sulfonamide derivatives, including those related to this compound, evaluated their antimicrobial efficacy against various pathogens. The results indicated a promising antibacterial profile, particularly against resistant strains of bacteria .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capabilities of related compounds were assessed using different radical scavenging assays. The findings revealed that these compounds could significantly reduce oxidative damage in cellular models, suggesting their potential use as therapeutic agents in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxy and methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethoxy and methyl groups in the target compound may enhance lipophilicity compared to polar derivatives like 4-(acetylamino) analogs .

Biological Activity :

  • Benzoic acid esters (e.g., Av7) show improved cell permeability due to esterification but require hydrolysis for activation .
  • Sulfonamide-linked compounds (e.g., chlorimuron) demonstrate diverse applications, from herbicides to antitumor agents, depending on auxiliary functional groups .

Metabolic Stability :

  • Fluorinated benzothiazoles () highlight the role of CYP450 metabolism in antitumor activity, suggesting that the ethoxy group in the target compound may similarly influence metabolic pathways .

Research Findings and Implications

Antitumor Potential:

  • Structural analogs such as Av7 and Av9 exhibit IC₅₀ values <10 μM against AGS (gastric) and A549 (lung) cancer cells, suggesting the target compound may share similar efficacy .

Challenges and Opportunities:

  • Solubility : The free carboxylic acid group may limit bioavailability; prodrug strategies (e.g., esterification) could mitigate this .
  • Toxicity: Structural similarities to chlorimuron () warrant evaluation of off-target effects in non-cancerous cells .

Biological Activity

Overview

2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a sulfonamide group, which is known for its ability to interact with various biological targets, including enzymes and proteins.

Chemical Structure and Properties

  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : this compound

The presence of the ethoxy and methyl groups may enhance the compound's binding affinity and specificity for its biological targets, contributing to its pharmacological effects.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity. This interaction can prevent substrate access to the active site, thereby blocking catalytic processes.
  • Cell Signaling Modulation : The compound has been shown to influence key signaling pathways, including the Wnt/β-catenin pathway, which is crucial in regulating cell proliferation and differentiation. By modulating this pathway, the compound may exert anti-cancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase, suggesting a potential for therapeutic applications in oncology.

Cell Line IC50 (µM) Effect on Cell Cycle Induced Apoptosis
MCF-710G2/M arrestYes
HCT-11615G0/G1 accumulationYes

Enzyme Interaction Studies

The compound has been utilized in studies assessing its role as an enzyme inhibitor. It has shown promise in inhibiting proteases and other enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 cells over a 48-hour period. Results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer.
  • Inhibition of Wnt Signaling : Another investigation focused on the compound's ability to inhibit Wnt signaling in colorectal cancer models. The results demonstrated that treatment with this compound led to decreased β-catenin levels and reduced expression of Wnt target genes, highlighting its potential as a therapeutic agent against Wnt-driven tumors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in organic solvents like DMSO, which facilitates its use in laboratory settings. Further studies are necessary to evaluate its bioavailability and metabolic stability in vivo.

Q & A

Q. Methodological Focus

  • Column Selection : Use a phenyl-hexyl stationary phase for better retention of aromatic sulfonamides.
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 2.5–3.0) improves peak symmetry.
  • Detection : UV at 254 nm (sulfonamide absorbance) or tandem MS for specificity in biological samples .

What factors influence the stability of this compound, and how can degradation pathways be assessed?

Q. Methodological Focus

  • pH-Dependent Stability : Degrades under strong acidic (pH <2) or alkaline (pH >10) conditions via sulfonamide hydrolysis.
  • Thermal Stability : Store at –20°C in inert atmospheres; assess via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Analytical Monitoring : Use LC-MS to identify degradation products (e.g., benzoic acid or sulfonic acid derivatives) .

How can in silico tools predict the metabolic fate and environmental persistence of this compound?

Q. Computational Focus

  • Metabolic Prediction : Tools like BKMS_METABOLIC or Reaxys simulate Phase I/II metabolism (e.g., ethoxy group O-dealkylation) .
  • Environmental Fate : EPI Suite estimates biodegradability (BIOWIN model) and bioaccumulation potential (BCFBAF model) based on logP (~2.5) and solubility (~0.1 mg/mL) .

What are the key considerations for designing derivatives to enhance this compound’s pharmacological profile?

Q. Advanced Research Focus

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to improve target affinity.
  • Prodrug Strategies : Esterify the carboxylic acid to enhance bioavailability .
  • Toxicity Screening : Use zebrafish models or HEK293 cell assays to evaluate off-target effects early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.